4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine is a chemical compound classified as a triazole derivative. Its structure features a piperidine ring connected to a triazole moiety via a methylene bridge. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility as a synthetic building block.
The compound is cataloged in several chemical databases, including PubChem and BenchChem, where it is listed under different identifiers, such as the Chemical Abstracts Service number 2225147-04-4. It is primarily sourced for research and industrial applications.
4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine falls under the category of heterocyclic compounds, specifically triazoles. Triazoles are five-membered rings containing three nitrogen atoms that exhibit diverse chemical properties and biological activities.
The synthesis of 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine typically involves several steps:
The reaction conditions often require careful control of temperature and pH to maximize yield and purity. Solvents such as ethanol or dimethyl sulfoxide are commonly used to facilitate reactions.
The molecular formula for 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine is . The structural representation includes:
Key structural data includes:
The compound can undergo various chemical reactions typical for both piperidine and triazole derivatives:
These reactions often require specific catalysts or reagents to facilitate the desired transformations while minimizing side products.
The mechanism of action for 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine is primarily linked to its biological activities:
Research indicates that derivatives of triazoles exhibit significant antifungal and antibacterial properties, making them valuable in therapeutic applications.
Key chemical properties include:
4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine has several applications in scientific research:
The synthesis of 4-((1H-1,2,4-triazol-5-yl)methyl)piperidine (CAS: 1543026-20-5) relies on convergent strategies that couple piperidine and triazole precursors. A predominant route involves the nucleophilic substitution reaction between 4-(aminomethyl)piperidine and 5-chloro-1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃/DMF), achieving yields of 68–75% [2] [10]. Alternatively, reductive amination employs piperidin-4-one and 5-amino-1,2,4-triazole, using NaBH₃CN as a reducing agent in methanol. This method affords moderate yields (55–65%) but benefits from commercially available starting materials [3]. Microwave-assisted cyclization significantly enhances efficiency; for example, reacting thiocarbohydrazides with piperidine-substituted acetonitriles under irradiation reduces reaction times from hours to minutes while improving yields by 15–20% [4] [6].
Table 1: Key Synthetic Methods for Core Scaffold Assembly
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 68–75 | High regioselectivity |
| Reductive Amination | NaBH₃CN, MeOH, rt, 24 h | 55–65 | Accessible substrates |
| Microwave Cyclization | CH₃CN, 150°C, 20 min, 300 W | 70–80 | Rapid, energy-efficient |
Alkylation of the triazole N1 position is critical for scaffold stability and downstream functionalization. Electrophiles like chloromethyl methyl ether or benzyl chloride react with the triazole anion (generated using NaH in THF) to yield N1-alkylated intermediates. Optimal results require inert atmospheres to prevent oxidation, with yields ranging from 60–85% [4]. Cyclization to form fused systems employs α-haloketones, where bromoacetophenone reacts with the triazole-thione tautomer in ethanol under reflux. This generates triazolothiadiazine derivatives, validated by X-ray crystallography showing intermolecular interactions (e.g., CH⋯F) that stabilize the solid-state structure [4] [6]. Solvent selection profoundly impacts purity; polar aprotic solvents (e.g., DMF) suppress dimerization side products compared to ethanol [4].
Table 2: Alkylation and Cyclization Optimization
| Alkylating Agent | Base/Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| ClCH₂OCH₃ | NaH/THF, 0°C | 4 | N1-Methoxymethyl derivative | 82 |
| PhCH₂Cl | K₂CO₃/DMF, 80°C | 8 | N1-Benzyl derivative | 78 |
| BrCH₂COPh | EtOH, reflux | 6 | Triazolo[3,4-b]thiadiazine | 70 |
Bioactivity modulation focuses on C5 triazole substitution and piperidine N-functionalization. Sulfonamide incorporation at C5 via condensation with arylsulfonyl chlorides in pyridine yields analogs demonstrating acetylcholinesterase (AChE) inhibition (IC₅₀: 1.8–4.3 µM). Docking studies confirm sulfonamide hydrogen bonding with AChE’s catalytic triad [3]. Piperidine nitrogen quaternization using methyl iodide or ethylene oxide enhances hydrophilicity, critical for blood-brain barrier penetration. Mannich reactions with formaldehyde and morpholine introduce tertiary amines, improving antifungal potency against C. neoformans (MIC: 2 µg/mL, comparable to miconazole) [10]. Bioisosteric replacements, such as 1,2,3-triazole-4-yl groups synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), maintain planar geometry while optimizing π-stacking in enzyme active sites [9] [10].
Table 3: Functionalization Impact on Bioactivity
| Modification Site | Reagent | Biological Target | Key Outcome |
|---|---|---|---|
| Triazole C5 | 4-Toluenesulfonyl chloride | AChE | IC₅₀: 2.7 µM (vs. 1.8 µM for donepezil) |
| Piperidine N | Formaldehyde + morpholine | C. neoformans | MIC: 2 µg/mL (miconazole: 2 µg/mL) |
| Triazole core | NaN₃ + propargyl alcohol | P2Y14 receptor | Kᵢ: 32 nM (antagonist) |
Salt formation is essential for improving solubility and crystallinity. Hydrochloride salts are precipitated by treating the free base with HCl-saturated diethyl ether in anhydrous THF, achieving >95% conversion. Critical parameters include stoichiometric control (1:1 molar ratio) and temperatures below 10°C to prevent decomposition [3]. Purification employs recrystallization from ethanol/ethyl acetate mixtures (3:1), yielding needles with >99% purity (HPLC). Cold-chain transportation is recommended for long-term stability, as decomposition occurs above 40°C [2]. Advanced chromatographic methods utilize reverse-phase C18 columns with isocratic elution (MeOH:H₂O:NH₄OH, 90:9:1), effectively separating residual alkylation catalysts [4].
Table 4: Salt Formation and Purification Protocols
| Step | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Salt Formation | HCl/Et₂O in THF, 0–5°C, 2 h | >95 | 90 |
| Recrystallization | Ethanol/ethyl acetate (3:1), −20°C, 12 h | >99 | 85 |
| Column Chromatography | C18, MeOH:H₂O:NH₄OH (90:9:1) | 99.5 | 75 |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5